molecular formula C9H11NO2S B1335062 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid CAS No. 5936-58-3

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B1335062
CAS No.: 5936-58-3
M. Wt: 197.26 g/mol
InChI Key: WYOLDVOOOYZSJM-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (CAS 5936-58-3) is a versatile chemical scaffold prized for its utility in medicinal chemistry and organic synthesis. This compound serves as a critical precursor in the Gewald reaction for preparing diverse 2-amino-3-acyl-tetrahydrobenzothiophene derivatives. Research has identified analogs of this core structure as a novel class of inhibitors that target bacterial virulence by preventing pilus-dependent biofilm formation in uropathogenic E. coli , without affecting bacterial growth, presenting a promising anti-virulence strategy . Furthermore, derivatives have demonstrated significant therapeutic potential in metabolic disease research; one such compound was shown to ameliorate lipid metabolism disorders and improve glucose tolerance in diet-induced obese mice by inhibiting the SREBP-1c pathway, a key regulator of hepatic lipogenesis . The molecule's structure, featuring both reactive amino and carboxylic acid functional groups, makes it an ideal building block for constructing complex heterocyclic systems, including thieno[2,3-b][1,2,4]triazepinones and thieno[2,3-d][1,3,4]thiadiazolo[2,3-b]pyrimidinones, which are of interest for their diverse biological activities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLDVOOOYZSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389324
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-58-3
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁N₁O₂S
  • Molecular Weight : 197.26 g/mol
  • IUPAC Name : 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Synthesis of Novel Compounds

One of the primary applications of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is its role as a building block in the synthesis of novel heterocyclic compounds. For instance, studies have demonstrated its utility in the synthesis of thienothiadiazolopyrimidinones and thienothiadiazolo derivatives through reactions with hydrazonoyl halides. The resulting compounds exhibit notable biological activities such as antibacterial and anti-inflammatory effects .

Case Study: Synthesis of Thienothiadiazolopyrimidinones

  • Method : Reaction with hydrazonoyl chlorides followed by cyclization.
  • Yield : Approximately 84%.
  • Biological Activity : Compounds synthesized showed moderate antibacterial activity against several strains .

Research indicates that derivatives of this compound possess significant biological activities. For example, certain synthesized compounds have been evaluated for their antitumor properties. The interaction of this compound with benzoyl-isothiocyanate has led to the formation of annulated thiophene derivatives that show promise in cancer treatment .

Table: Biological Activities of Derivatives

Compound NameActivity TypeReference
ThienothiadiazolopyrimidinoneAntibacterial
Annulated Thiophene DerivativesAntitumor
Benzothienothiadiazolo derivativesAnti-inflammatory

Medicinal Chemistry Applications

The compound is being explored for its potential as a pharmacological agent. Its derivatives are studied for various therapeutic effects including analgesic and antihistaminic properties. The structural modifications made to the core compound have resulted in enhanced efficacy against specific biological targets.

Example: Analgesic Activity

Research has shown that certain derivatives exhibit significant analgesic effects in animal models, suggesting their potential utility in pain management therapies .

Future Directions in Research

The ongoing research into this compound emphasizes the need for:

  • Further Structural Modifications : To enhance biological activity and reduce toxicity.
  • Mechanistic Studies : To understand the pathways through which these compounds exert their effects.
  • Clinical Trials : To evaluate the efficacy and safety of promising derivatives in human subjects.

Mechanism of Action

The mechanism of action of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

  • Cyclohepta[b]thiophene Analogues: Replacement of the tetrahydrobenzo[b]thiophene core with a 5,6,7,8-tetrahydrocyclohepta[b]thiophene scaffold (compound 59) significantly enhances allosteric modulator activity at adenosine A1 receptors (80% activity vs. 28% for reference PD81,723) . This suggests that expanding the ring size improves receptor interaction.
  • Thiadiazole Hybrids: Substituting the carboxylic acid group with 2-(1,3,4-thiadiazol-2-yl)thio acetic acid (e.g., compound 6h) boosts tyrosinase inhibition (IC$_{50}$ = 6.13 µM) compared to the parent scaffold (moderate activity) . The non-competitive inhibition mechanism of 6h contrasts with kojic acid’s competitive mode .

Substituent Effects on Bioactivity

  • Antibacterial Derivatives : Derivatives with 3-carboxamide (e.g., 31 ) or 3-carbonitrile (e.g., 30 ) substituents exhibit enhanced antibacterial activity. For instance, 31 (melting point 204–207°C) and 30 (205–208°C) show improved solubility and target binding compared to the parent compound (melting point 214–217°C) .
  • Analgesic Derivatives: Compounds like 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-substituted derivatives demonstrate superior analgesic activity in mice, outperforming metamizole. The aryl substituents (e.g., phenyl, 4-chlorophenyl) enhance blood-brain barrier penetration .

Functional Group Additions

  • Carbamate and Amide Derivatives : Reaction of the parent ester with chloroformate or acyl chlorides yields carbamates (e.g., 3a,b ) and amides (e.g., 3e–f ), which show varied antimicrobial and anti-inflammatory activities. For example, 5b (ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-derivative) exhibits a melting point of 189–191°C and improved pharmacokinetic profiles .
  • Ethoxycarbonyl Modifications: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-derivatives (e.g., 6o) synthesized via Petasis reaction show moderate tyrosinase inhibition but lower yields (22%) due to steric hindrance .

Comparative Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Highlight Reference
Parent Compound 197.25 214–217 -COOH, -NH2 Scaffold for derivatization
30 (Carbonitrile) 178.26 205–208 -CN, -COOR Antibacterial
6h (Thiadiazole hybrid) 311.40 N/A -S-Thiadiazole, -COOH Tyrosinase inhibitor (IC50 6.13 µM)
59 (Cyclohepta analogue) 225.29 N/A -COOH, -NH2 A1AR allosteric enhancer (80%)

Mechanistic Insights

  • Tyrosinase Inhibition : The parent scaffold’s moderate activity (IC$_{50}$ > 30 µM) is attributed to weak metal-chelation (Cu$^{2+}$ in tyrosinase). Thiadiazole hybrids like 6h introduce additional sulfur-metal interactions, enhancing potency .
  • Analgesic Activity : Aryl-substituted derivatives likely interact with opioid or COX receptors, as evidenced by their efficacy in the "hot plate" test .

Biological Activity

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (abbreviated as THBCA) is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of THBCA, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂N₂O₂S
  • Molecular Weight : 196.27 g/mol
  • Melting Point : 181–183 °C

Anticancer Properties

THBCA has shown promise in various studies for its anticancer effects. The compound was evaluated for its ability to inhibit cell proliferation in several cancer cell lines.

  • Mechanism of Action :
    • THBCA has been found to induce apoptosis in cancer cells through the modulation of key signaling pathways. In particular, it affects the Bcl-2 and Bax protein expressions, promoting a pro-apoptotic environment .
    • It also inhibits tubulin polymerization, which is crucial for cancer cell mitosis. This action leads to cell cycle arrest at the G2/M phase .
  • Case Studies :
    • In a study involving MDA-MB-435 cancer cells, THBCA demonstrated an IC50 value of approximately 19 nM for antiproliferative effects . This indicates a potent ability to inhibit tumor growth.
    • Another investigation highlighted its effectiveness against colorectal cancer cells, where THBCA and its derivatives exhibited significant cytotoxicity and were able to reduce the viability of cancer cells by over 50% at micromolar concentrations .

Anti-inflammatory Effects

Research has indicated that THBCA possesses anti-inflammatory properties:

  • Mechanism :
    • The compound has been shown to reduce the release of pro-inflammatory cytokines in vitro and in vivo models. It modulates the NF-kB signaling pathway, which is crucial in inflammatory responses .
  • Research Findings :
    • In experiments with lipopolysaccharide (LPS)-stimulated microglial cells, THBCA reduced TNF-alpha levels significantly, suggesting its potential use in treating neuroinflammatory conditions .

Data Tables

Activity Type Cell Line/Model IC50/EC50 Value Mechanism
AnticancerMDA-MB-43519 nMInduction of apoptosis via Bcl-2/Bax modulation
AnticancerColorectal Cancer Cells>50% viability loss at micromolar concentrationsTubulin polymerization inhibition
Anti-inflammatoryLPS-stimulated MicrogliaSignificant reduction in TNF-alpha levelsNF-kB pathway modulation

Q & A

Q. What strategies resolve discrepancies in spectroscopic data?

  • Multi-technique validation : IR confirms functional groups (e.g., C=O at 1700 cm⁻¹), while ¹³C NMR resolves regioisomerism (e.g., carbonyl carbons at δ 160–170 ppm).
  • X-ray crystallography : Resolves ambiguous NOE effects in crowded spectra, though limited by crystal growth challenges .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Reactant of Route 2
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

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